Tris(2-oxopropyl)isocyanurate
Description
Fundamental Principles of Isocyanurate Ring Systems in Organic Chemistry
The isocyanurate ring is a six-membered heterocycle composed of three nitrogen atoms and three carbon atoms, with each carbon atom also bonded to an oxygen atom. This core structure is more formally known as a 1,3,5-triazinane-2,4,6-trione. The symmetrical nature of the ring and the presence of a hyperconjugated π-system parallel to the ring plane contribute to the high thermodynamic stability of isocyanurate compounds. utwente.nl
Isocyanurates are typically formed through the cyclotrimerization of isocyanates, a reaction that is often catalyzed. researchgate.net Isocyanates (R−N=C=O) are reactive functional groups characterized by an electrophilic carbon atom. nih.govwikipedia.org This reactivity allows them to react with a variety of nucleophiles, including alcohols, amines, and even other isocyanates. nih.govwikipedia.org The trimerization reaction is a key process in the synthesis of polyisocyanurate materials, which possess enhanced thermal stability due to the presence of the isocyanurate ring structure. whiterose.ac.uk
The Unique Architectural Features of Tris(2-oxopropyl)isocyanurate within the Isocyanurate Class
This compound distinguishes itself through the three identical substituents attached to the nitrogen atoms of the isocyanurate core. Each substituent is a 2-oxopropyl group, which consists of a three-carbon chain with a ketone functional group at the second carbon position. The systematic IUPAC name for this compound is 1,3,5-tris(2-oxopropyl)-1,3,5-triazinane-2,4,6-trione. nih.gov
The presence of both ketone and isocyanate-derived functionalities within the same molecule gives it a unique reactivity profile. nih.gov Ketones are known to be reactive with a variety of compounds, including acids, bases, and reducing agents. nih.gov This dual functionality makes this compound a potentially versatile building block in organic synthesis.
Historical Context and Evolution of Research on Triazinane-2,4,6-trione Derivatives
The history of 1,3,5-triazinane-2,4,6-trione derivatives is connected to the broader field of triazine chemistry. The first reported synthesis of a related compound, cyanuric acid (1,3,5-triazine-2,4,6(1H,3H,5H)-trione), dates back to 1793. thieme-connect.de Research into triazine derivatives has since expanded significantly, leading to the discovery of compounds with a wide range of applications. ijpsr.com
For instance, derivatives of 1,3,5-triazine (B166579) are utilized in various industrial and pharmaceutical applications. ijpsr.com Some have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ai The development of Tris(2-hydroxyethyl)isocyanurate (THEIC), a structurally related compound, has been important for improving the performance of polyester-based materials, such as wire enamels. google.com The synthesis of various substituted triazinane-2,4,6-triones, like 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione, has been achieved through the cyclotrimerization of the corresponding isocyanates. researchgate.net
Current Research Landscape and Academic Significance of this compound
Current research on this compound and its analogues continues to explore their potential in various scientific domains. While specific research on this compound itself is somewhat limited in publicly available literature, the broader class of isocyanurates and triazine derivatives remains an active area of investigation.
For example, research into related compounds like Tris(2,3-dibromopropyl)isocyanurate has focused on its effects as a flame retardant and its potential biological impacts. nih.gov Other derivatives, such as Tris(2,3-epoxypropyl)isocyanurate (TGIC), are used as cross-linking agents. sigmaaldrich.comgoogle.com Furthermore, 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC) has been functionalized onto materials like SBA-15 to create novel catalysts. biointerfaceresearch.com These examples highlight the ongoing interest in modifying the isocyanurate core to create materials with specific and useful properties.
The academic significance of this compound lies in its potential as a monomer or intermediate for the synthesis of new polymers and materials. The combination of the stable isocyanurate ring and the reactive ketone groups offers possibilities for creating novel structures with unique thermal and chemical properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₆ nih.gov |
| Molecular Weight | 297.26 g/mol nih.gov |
| IUPAC Name | 1,3,5-tris(2-oxopropyl)-1,3,5-triazinane-2,4,6-trione nih.gov |
| CAS Number | 61050-97-3 nih.gov |
Structure
3D Structure
Properties
CAS No. |
61050-97-3 |
|---|---|
Molecular Formula |
C12H15N3O6 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
1,3,5-tris(2-oxopropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H15N3O6/c1-7(16)4-13-10(19)14(5-8(2)17)12(21)15(11(13)20)6-9(3)18/h4-6H2,1-3H3 |
InChI Key |
RWZLXYPTENHFST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)N(C(=O)N(C1=O)CC(=O)C)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Tris 2 Oxopropyl Isocyanurate
Established Synthetic Pathways to the 1,3,5-Triazinane-2,4,6-trione Core
The 1,3,5-triazinane-2,4,6-trione, or isocyanurate, core is a well-known heterocyclic structure. Its synthesis is primarily achieved through condensation and trimerization reactions.
Condensation Reactions and Trimerization Approaches
The most prevalent method for synthesizing the isocyanurate ring is the cyclotrimerization of isocyanates. This reaction involves the head-to-tail self-addition of three isocyanate molecules to form the stable six-membered ring. The process is highly efficient and is a cornerstone of isocyanurate chemistry.
Another approach involves the thermal decomposition of urea (B33335). At elevated temperatures, urea decomposes to isocyanic acid and ammonia. The isocyanic acid can then trimerize to form cyanuric acid, the tautomeric form of 1,3,5-triazinane-2,4,6-trione. While this method is straightforward, it often requires high temperatures and can lead to the formation of byproducts.
Role of Specific Catalytic Systems in Core Formation
The cyclotrimerization of isocyanates is typically a catalyzed process. A variety of catalytic systems have been developed to promote this reaction, offering control over reaction rates and selectivity.
Base Catalysts: Tertiary amines, phosphines, and metal alkoxides are commonly employed as basic catalysts. These catalysts function by activating the isocyanate monomer, facilitating the nucleophilic attack that initiates the trimerization cascade.
Metal-Based Catalysts: A range of metal-based catalysts have been shown to be effective for isocyanate trimerization. For instance, lithium dibenzylamide has been demonstrated as a simple and efficient catalyst for the cyclotrimerization of isocyanates, leading to high yields of the corresponding isocyanurate. In one study, the use of lithium dibenzylamide in diethyl ether resulted in the formation of 1,3,5-tris-(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione in 90% yield after a short reaction time. nih.gov
Acidic Catalysts: Acidic ionic liquids have also been utilized as both solvents and catalysts for the synthesis of triazine derivatives from cyanuric chloride. For example, the reaction of cyanuric chloride with resorcinol (B1680541) in the presence of an acidic ionic liquid has been reported to produce 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) in high yields of over 90%. google.com While this example involves a different starting material and product, it highlights the utility of acidic catalysts in triazine ring chemistry.
The choice of catalyst can significantly impact the reaction conditions and the purity of the final product. The table below summarizes some catalytic systems used in the synthesis of isocyanurate derivatives.
| Catalyst System | Starting Material | Product | Solvent | Yield (%) | Reference |
| Lithium dibenzylamide | 4-methoxyphenyl isothiocyanate | 1,3,5-tris-(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione | Diethyl ether | 90 | nih.gov |
| Acidic ionic liquid | Cyanuric chloride, Resorcinol | 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine | Acidic ionic liquid | >90 | google.com |
Strategies for Introducing and Functionalizing the 2-Oxopropyl Side Chains
Once the isocyanurate core is formed, the next critical step is the introduction of the three 2-oxopropyl side chains. This can be achieved through various organic transformations.
Direct Alkylation or Acylation Methods
A primary strategy for attaching the side chains is through the N-alkylation of the isocyanurate ring. Cyanuric acid, with its three acidic N-H protons, can be deprotonated with a base to form a cyanurate salt. This salt can then act as a nucleophile and react with an appropriate electrophile to form the N-substituted product.
In the context of synthesizing Tris(2-oxopropyl)isocyanurate, a suitable electrophile would be a molecule containing a 2-oxopropyl group with a good leaving group, such as chloroacetone (B47974) or bromoacetone. The reaction would proceed via a nucleophilic substitution mechanism, where the cyanurate anion displaces the halide from the haloacetone.
The reactivity of the chlorine atoms in cyanuric chloride also allows for stepwise substitution with nucleophiles. While direct reaction with a Grignard reagent containing a protected ketone could be envisioned, a more common approach involves the reaction with alcohols or amines. For the synthesis of this compound, a hypothetical route could involve the reaction of cyanuric chloride with a reagent that can be subsequently converted to the 2-oxopropyl group.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an alternative and potentially more efficient route. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the general principles of isocyanate-based MCRs could be applied.
For instance, a one-pot reaction involving an isocyanate that already contains the 2-oxopropyl moiety, or a precursor to it, could be envisioned. The trimerization of such a functionalized isocyanate would directly yield the target molecule.
Optimization of Reaction Conditions and Parameters for Enhanced Yields and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.
Solvent Effects: The choice of solvent can significantly influence the solubility of reactants and the reaction rate. For the synthesis of the isocyanurate core from urea, nonpolar solvents like kerosene (B1165875) and diesel have been shown to give good yields. mdpi.com For the N-alkylation step, polar aprotic solvents such as DMF or DMSO are often used to facilitate nucleophilic substitution reactions.
Temperature Control: The reaction temperature is a critical parameter. For the trimerization of isocyanates, the temperature can affect the rate of reaction and the formation of side products. In the synthesis of cyanuric acid from urea, an optimal temperature of 190 °C was found to give the highest yield. mdpi.com
Catalyst Selection and Loading: As discussed earlier, the choice of catalyst is vital. The catalyst concentration, or loading, also needs to be optimized to achieve a balance between a fast reaction rate and minimizing side reactions or catalyst-related impurities.
Stoichiometry: The molar ratio of the reactants is a fundamental parameter to control. In the N-alkylation of cyanuric acid, a stoichiometric amount or a slight excess of the alkylating agent (e.g., chloroacetone) would be required to ensure complete substitution of all three N-H protons.
The following table provides examples of how reaction parameters have been optimized for the synthesis of related triazine compounds, which can serve as a guide for the synthesis of this compound.
| Reaction | Reactants | Catalyst/Solvent | Temperature (°C) | Key Finding | Reference |
| Cyanuric acid synthesis | Urea | Kerosene | 190 | Optimal temperature for highest yield (88.7%) | mdpi.com |
| Substituted triazine synthesis | Cyanuric chloride, Resorcinol | Acidic ionic liquid | 110 | Optimal temperature for high yield (>90%) | google.com |
| Vinylation of cyanuric acid | Cyanuric acid, Acetylene | KOH/Activated Carbon | 140-160 | Temperature range for good vinyl ester yields |
By carefully controlling these reaction parameters, it is possible to develop a robust and efficient synthetic methodology for the production of high-purity this compound.
Solvent Effects on Reaction Efficiency
The choice of solvent is critical in the N-alkylation of isocyanurates as it can significantly influence the reaction rate and the distribution of products (N-alkylation vs. O-alkylation). While specific data for the synthesis of this compound is not available, studies on analogous N-alkylation of isocyanuric acid salts provide valuable insights. Polar aprotic solvents are generally preferred as they can solvate the cation of the cyanurate salt, thereby increasing the nucleophilicity of the cyanurate anion.
A study on the N-alkylation of an isocyanuric acid salt demonstrated the profound effect of the solvent on reaction selectivity and yield. nih.gov The use of N,N-dimethylformamide (DMF) is often favored in these reactions. nih.gov The following table, derived from chemometric modeling of solvent effects on isocyanuric product synthesis, illustrates the impact of different solvents on the yield of N-alkylated products. nih.gov
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Predicted Yield of N-alkylated Product (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | High |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 3.96 | Moderate-High |
| Acetonitrile | 37.5 | 3.92 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | 1.63 | Low-Moderate |
| Dichloromethane | 8.9 | 1.60 | Low |
This interactive table is based on generalized findings for N-alkylation of isocyanurates and serves as an illustrative guide.
The data suggests that solvents with high dielectric constants and dipole moments, such as DMF and DMSO, are effective in promoting the desired N-alkylation. nih.gov These solvents facilitate the dissolution of the cyanurate salt and stabilize the transition state of the reaction.
Temperature and Pressure Influence on Product Distribution
Temperature is a crucial parameter in the synthesis of isocyanurates, influencing both the reaction rate and the potential for side reactions. For the N-alkylation of cyanuric acid with a haloacetone, the reaction temperature would need to be carefully controlled to ensure the selective formation of the trisubstituted product without promoting decomposition or unwanted side reactions.
In related poly(urethane-isocyanurate) synthesis, a stepwise increase in temperature is often employed to control the reaction. nih.gov For instance, an initial lower temperature allows for the formation of intermediates, followed by a gradual increase to higher temperatures (e.g., 140-160 °C) to drive the formation of the isocyanurate ring. nih.gov This approach helps to manage the exothermic nature of the reaction and can influence the final properties of the polymer network. nih.gov
For the synthesis of a discrete molecule like this compound, a more moderate and constant temperature would likely be employed. The optimal temperature would be a balance between achieving a reasonable reaction rate and minimizing the potential for side reactions such as self-condensation of the haloacetone or decomposition of the product.
Pressure is not typically a critical parameter in the N-alkylation of isocyanurates with alkyl halides under the described conditions and is generally carried out at atmospheric pressure.
Mechanistic Investigations of the Synthetic Routes to this compound
Formation of the Cyanurate Anion : In the presence of a base, cyanuric acid is deprotonated to form the cyanurate anion. The negative charge is delocalized over the nitrogen and oxygen atoms of the ring.
Nucleophilic Attack : The cyanurate anion, acting as a nucleophile, attacks the electrophilic carbon atom of the haloacetone (the carbon bonded to the halogen). This is a classic SN2 (bimolecular nucleophilic substitution) reaction.
Displacement of the Halide : The attack of the cyanurate anion leads to the displacement of the halide ion (e.g., chloride or bromide) as a leaving group, forming a new nitrogen-carbon bond.
Stepwise Alkylation : This process occurs sequentially for all three N-H groups of the isocyanuric ring, leading to the formation of the monosubstituted, disubstituted, and finally the desired trisubstituted product, this compound.
The regioselectivity of the alkylation (N- vs. O-alkylation) is a key consideration. While the cyanurate anion has nucleophilic character on both the nitrogen and oxygen atoms, N-alkylation is generally favored, particularly with alkyl halides in polar aprotic solvents. The greater polarizability and softer nature of the nitrogen atoms compared to the oxygen atoms in the cyanurate ring contribute to the preference for N-alkylation.
The reaction kinetics are expected to follow second-order behavior, being dependent on the concentrations of both the cyanurate salt and the haloacetone. The rate of the reaction will also be influenced by the nature of the leaving group on the haloacetone (I > Br > Cl) and the specific reaction conditions (solvent, temperature).
Chemical Reactivity and Mechanistic Studies of Tris 2 Oxopropyl Isocyanurate
Reactivity Profile of the Isocyanurate Ring System
The 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, or isocyanurate, ring is a robust heterocyclic system characterized by considerable thermal stability. This stability is attributed to the delocalization of electrons within the triazine ring. However, under specific chemical environments, particularly in the presence of strong acids or bases, the ring can participate in reactions, most notably polymerization.
Reactions Initiated by Acidic Conditions, Leading to Polymerization
While the isocyanurate ring is generally stable, acidic conditions can promote polymerization reactions. The mechanism typically involves the protonation of one of the carbonyl oxygens of the isocyanurate ring. This protonation increases the electrophilicity of the adjacent ring carbon atom, making it susceptible to nucleophilic attack. In the context of polymerization, a neighboring Tris(2-oxopropyl)isocyanurate molecule can act as the nucleophile, leading to the formation of a dimeric species. This process can then propagate, resulting in the formation of a polymer. The exact nature and properties of the resulting polymer are dependent on the specific reaction conditions, including the strength of the acid and the temperature.
Reactions Initiated by Basic Conditions, Leading to Polymerization
Basic conditions can also induce the polymerization of the isocyanurate ring. The reaction is often initiated by the deprotonation of the N-H group on the isocyanurate ring (in the case of unsubstituted isocyanuric acid) or by nucleophilic attack on a carbonyl carbon. For N-substituted isocyanurates like this compound, a strong base can catalyze the reaction by increasing the nucleophilicity of potential attacking species in the reaction mixture or by promoting ring-opening. The formation of isocyanurate rings through the trimerization of isocyanates is a well-established process, often catalyzed by nucleophiles, and the reverse or related polymerization reactions can be influenced by basic catalysts.
Reactivity of the Pendant Ketone Functionalities
The three 2-oxopropyl groups attached to the nitrogen atoms of the isocyanurate ring provide sites for a variety of chemical transformations characteristic of ketones. These pendant functionalities are generally more accessible and reactive than the isocyanurate ring itself under milder conditions.
Nucleophilic Addition Reactions (e.g., with Amines, Alcohols, Mercaptans)
The carbonyl carbon of the ketone groups is electrophilic and readily undergoes nucleophilic addition reactions. A wide range of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final addition product.
| Nucleophile | Reagent Example | Product Type |
| Amines | Primary Amines (R-NH₂) | Imine (Schiff base) |
| Secondary Amines (R₂NH) | Enamine | |
| Alcohols | Methanol, Ethanol | Hemiketal |
| Mercaptans | Thiols (R-SH) | Hemithioacetal |
These reactions are often reversible and can be catalyzed by either acid or base. For example, the reaction with primary amines to form imines is a crucial transformation in organic synthesis.
Reduction Reactions (e.g., with Hydrides, Alkali Metals, Nitrides)
The ketone functionalities of this compound can be reduced to secondary alcohols. This transformation can be achieved using a variety of reducing agents.
| Reducing Agent | Example | Product |
| Metal Hydrides | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Tris(2-hydroxypropyl)isocyanurate |
| Alkali Metals | Sodium in ethanol | Tris(2-hydroxypropyl)isocyanurate |
| Catalytic Hydrogenation | H₂ with a metal catalyst (e.g., Pt, Pd, Ni) | Tris(2-hydroxypropyl)isocyanurate |
The choice of reducing agent can influence the selectivity and reaction conditions. Metal hydrides are common and effective for this purpose.
Oxidation Reactions and Pathways
The oxidation of the ketone groups in this compound is also possible, although it typically requires strong oxidizing agents and may lead to the cleavage of C-C bonds. One potential pathway is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester. The specific products of oxidation will depend on the oxidant used and the reaction conditions. For instance, strong oxidation could potentially lead to the formation of carboxylic acid derivatives.
Reactivity with Aldehydes, Cyanides, Peroxides, and Anhydrides
The presence of both isocyanate and ketone moieties within this compound suggests a high degree of incompatibility with several classes of chemical compounds, including aldehydes, cyanides, peroxides, and anhydrides. noaa.gov
The ketone groups are known to be reactive with many acids and bases, which can liberate heat and, in some cases, flammable gases. noaa.gov Specifically, ketones are incompatible with aldehydes, cyanides, peroxides, and anhydrides. noaa.gov Reactions with these substances can be vigorous and may lead to the release of significant thermal energy. noaa.gov
Similarly, the isocyanate groups are incompatible with a wide array of compounds and can react exothermically. noaa.gov Vigorous heat release can occur in reactions with aldehydes and peroxides. noaa.gov Acids and bases can also initiate polymerization reactions of the isocyanate groups. noaa.gov
Highly Energetic Reactions with Specific Reagents (e.g., HNO3, HClO4)
The ketone functional groups in this compound are known to react violently with strong oxidizing acids such as nitric acid (HNO₃) and perchloric acid (HClO₄). noaa.gov These reactions are highly exothermic and can pose a significant hazard. The combination of an organic ketone with a powerful oxidizing agent can lead to rapid oxidation-reduction reactions, resulting in the generation of heat, gas, and potentially fire or explosion.
Reactivity of the Isocyanate Moieties
The isocyanurate ring in this compound is a cyclic trimer of isocyanate. While the trimerization imparts considerable stability to the ring, the isocyanate functionality itself is inherently reactive.
Polymerization Reactions Initiated by Isocyanate Groups
Isocyanate groups are well-known for their ability to undergo polymerization, most notably through a process called cyclotrimerization, which forms the stable isocyanurate ring. nih.gov In the context of a molecule that already contains an isocyanurate ring, the reactivity of any residual or reformed isocyanate groups would be of interest. Acids and bases are known to initiate polymerization reactions in materials containing isocyanates. noaa.gov The kinetics of such polymerizations can be complex and are influenced by factors such as the catalyst used. rsc.orgresearchgate.net While specific studies on the polymerization of this compound initiated by its isocyanate groups are not detailed in the available literature, the general principles of isocyanate chemistry suggest that such reactions are plausible under appropriate catalytic conditions.
Exothermic Reactions Leading to Toxic Gas Release (e.g., with Thioisocyanates)
Isocyanates and thioisocyanates are classes of compounds that are incompatible with each other and can react exothermically to release toxic gases. noaa.gov The reaction between an isocyanate and a thioisocyanate can lead to the formation of unstable intermediates that decompose, liberating hazardous gaseous products. The specific nature of the toxic gases would depend on the exact reactants and reaction conditions.
Multi-Site Reactivity and Synergistic Effects Between Functional Groups
The simultaneous presence of ketone and isocyanurate functionalities in this compound raises the possibility of multi-site reactivity and synergistic effects. Synergistic catalysis, where two different catalysts activate a nucleophile and an electrophile simultaneously, is a powerful strategy in chemical synthesis. nih.gov While there is no direct research found on synergistic effects within the this compound molecule itself, the concept of interactions between different functional groups is a fundamental aspect of organic chemistry. For instance, the ketone groups could potentially influence the reactivity of the isocyanurate ring or vice versa through electronic effects or by participating in intramolecular reactions under certain conditions. However, without specific research on this compound, any discussion of synergistic effects remains speculative.
Advanced Spectroscopic and Structural Characterization of Tris 2 Oxopropyl Isocyanurate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Tris(2-oxopropyl)isocyanurate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR for Proton Environments
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. Due to the symmetrical nature of the compound, with three identical (2-oxopropyl) side chains attached to the isocyanurate ring, a relatively simple spectrum is anticipated. The key proton environments are the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atoms of the isocyanurate ring and the methyl protons (-CH₃) of the acetyl groups.
Expected ¹H NMR Data for this compound:
| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Methylene (-CH₂-) | ~4.0 - 4.5 | Singlet |
| Methyl (-CH₃) | ~2.1 - 2.4 | Singlet |
Note: The exact chemical shifts can be influenced by the solvent used for the analysis.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The expected signals would correspond to the carbonyl carbons of the isocyanurate ring, the carbonyl carbons of the acetyl groups, the methylene carbons, and the methyl carbons.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Isocyanurate Carbonyl (C=O) | ~148 - 152 |
| Acetyl Carbonyl (C=O) | ~205 - 210 |
| Methylene (-CH₂-) | ~45 - 55 |
| Methyl (-CH₃) | ~25 - 30 |
Note: These are estimated chemical shift ranges and can vary based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify protons that are coupled to each other. In the case of this compound, no significant proton-proton coupling is expected as the methylene and methyl groups are separated by a carbonyl group, and thus would likely appear as singlets in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. rsc.orghmdb.ca This would definitively link the proton signal of the methylene groups to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Confirmation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |
| Isocyanurate C=O Stretch | ~1680 - 1720 | Strong |
| Acetyl C=O Stretch | ~1710 - 1730 | Strong |
| C-N Stretch | ~1350 - 1450 | Moderate |
| CH₂ Bend | ~1400 - 1450 | Moderate |
| CH₃ Bend | ~1350 - 1375 | Moderate |
The IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of both the isocyanurate ring and the acetyl groups. The Raman spectrum would also show characteristic signals for these groups, often providing complementary information.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar compounds like this compound, typically by forming protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). noaa.govtcichemicals.com
The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The primary ion expected in the positive ion mode ESI-MS spectrum of this compound would be the protonated molecule. Analysis of the fragmentation pattern in tandem MS/MS experiments could further confirm the structure by showing the loss of characteristic neutral fragments, such as the acetyl group or the entire oxopropyl side chain.
Gas-Phase Fragmentation Mechanisms and Structural Deduction
The structural elucidation of this compound in the gas phase is heavily reliant on mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). In this technique, the molecule is first ionized to form a molecular ion (or a protonated molecule, [M+H]⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.
The fragmentation of the this compound molecular ion is predicted to occur through several key pathways, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The primary cleavage sites are anticipated to be the bonds within the 2-oxopropyl side chains and the bonds connecting these chains to the central isocyanurate ring.
Key Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation for carbonyl compounds is the cleavage of the bond adjacent to the C=O group. For the 2-oxopropyl side chain (–CH₂–C(O)–CH₃), this would involve the loss of a methyl radical (•CH₃) to yield a stable acylium ion, or the loss of an acetyl radical (•C(O)CH₃).
Side-Chain Loss: Cleavage of the N-C bond connecting a side chain to the isocyanurate ring represents a major fragmentation pathway. This can result in the loss of a neutral 2-oxopropyl radical, leading to a significant fragment ion. Sequential loss of the three side chains is also a probable scenario.
Ring Fragmentation: The isocyanurate ring itself can undergo fragmentation. This process is typically more complex and may involve multiple bond cleavages, potentially leading to the loss of species like isocyanic acid (HNCO) or fragments thereof.
By analyzing the m/z values of these fragments, a detailed structural map of the original molecule can be constructed. High-resolution mass spectrometry (HRMS) further aids this process by providing the exact elemental composition of each fragment, confirming the proposed fragmentation mechanisms.
Table 1: Proposed Mass Spectrometry Fragmentation of this compound This table presents hypothetical fragmentation data based on established chemical principles, as specific experimental data for this compound is not publicly available.
| Proposed Fragment Ion | Proposed Neutral Loss | m/z of Fragment (Hypothetical) | Fragmentation Pathway |
|---|---|---|---|
| [M - CH₃]⁺ | •CH₃ (Methyl radical) | 282.1 | Alpha-cleavage at one 2-oxopropyl side chain |
| [M - C₃H₅O]⁺ | •CH₂C(O)CH₃ (2-oxopropyl radical) | 240.1 | Cleavage of one entire side chain from the ring |
| [M - 2(C₃H₅O)]⁺ | 2 x •CH₂C(O)CH₃ | 183.0 | Loss of two side chains |
| [C₃H₃N₃O₃]⁺ | 3 x •CH₂C(O)CH₃ | 129.0 | Isocyanuric acid core; loss of all three side chains |
| [CH₃CO]⁺ | - | 43.0 | Acylium ion from side-chain alpha-cleavage |
X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves passing X-rays through a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of atoms, bond lengths, and bond angles can be determined.
For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state structure. Based on studies of related isocyanurate derivatives, the central 1,3,5-triazinane-2,4,6-trione ring is expected to be nearly planar.
The most significant structural insights from this analysis would concern the compound's conformational analysis—the spatial orientation of the three flexible 2-oxopropyl side chains relative to the central ring. lumenlearning.comlibretexts.org The rotation around the N-CH₂ and CH₂-C(O) bonds allows the side chains to adopt various conformations. The preferred conformation in the solid state will be the one that minimizes steric hindrance and optimizes intermolecular packing forces. It is likely that the three side chains will orient themselves in a staggered or propeller-like fashion to reduce steric clash between the bulky oxopropyl groups. openochem.orglibretexts.org This arrangement would maximize the distance between them, leading to a more stable, lower-energy crystal lattice.
Table 2: Expected Structural and Conformational Parameters from X-ray Crystallography
| Structural Parameter | Expected Observation | Influencing Factors |
|---|---|---|
| Isocyanurate Ring Geometry | Near-planar, six-membered ring | Inherent sp² character of carbonyl carbons and ring nitrogens |
| Side Chain Conformation | Oriented to minimize steric hindrance (e.g., staggered or propeller-like) | Torsional strain, steric repulsion between adjacent side chains |
| Bond Lengths & Angles | Within standard ranges for C-N, C=O, C-C, and C-H bonds | Hybridization of atoms, electronic effects |
| Crystal Packing | Arrangement dictated by intermolecular forces (e.g., dipole-dipole, van der Waals) | Molecular shape, optimization of packing density |
Advanced Chromatographic Methods for Purity Assessment, Separation of Isomers, and Detection of Impurities
Advanced chromatographic techniques are essential for the quality control of this compound, ensuring its purity and identifying any contaminants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose. nih.govacs.org
Purity Assessment: HPLC is the foremost technique for assessing the purity of non-volatile compounds like this compound. A typical method would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Detection is commonly achieved using an ultraviolet (UV) detector, which is effective due to the carbonyl groups in the molecule, or a mass spectrometer for greater sensitivity and specificity. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Separation of Isomers: While this compound itself does not have common structural isomers, chromatographic methods are crucial for separating it from any potential regioisomers that might form during synthesis if substituted or asymmetric precursors are used. The high resolving power of modern HPLC and GC columns can separate compounds with very similar structures and polarities.
Detection of Impurities: The detection of trace-level impurities is critical for quality control. These impurities may include unreacted starting materials (e.g., cyanuric acid, chloroacetone), byproducts from side reactions, or degradation products. Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides the ultimate tool for this task. researchgate.netresearchgate.net This combination allows for the separation of impurities from the main compound, followed by their unambiguous identification based on their mass spectra, even at very low concentrations.
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 or C8, 3-5 µm particle size | Acetonitrile/Water or Methanol/Water gradient | UV, MS, MS/MS | Purity assessment, detection of polar and non-volatile impurities |
| Normal-Phase HPLC | Silica, Cyano | Hexane/Isopropanol or similar non-polar/polar mixture | UV, MS | Separation of isomers with minor polarity differences |
| Gas Chromatography (GC) | Capillary column (e.g., DB-5ms, HP-1) | Helium or Hydrogen | Flame Ionization (FID), MS | Analysis of volatile impurities and starting materials |
Computational Chemistry and Theoretical Insights into Tris 2 Oxopropyl Isocyanurate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic distribution within a molecule. These calculations are essential for predicting a molecule's stability, reactivity, and various other chemical properties.
Density Functional Theory (DFT) for Ground State Properties and Energetics
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For Tris(2-oxopropyl)isocyanurate, DFT calculations can be employed to determine its ground state properties. These calculations involve solving the Kohn-Sham equations to find the electron density that minimizes the total electronic energy of the molecule.
From these calculations, a wealth of information can be extracted. Key ground state properties include the optimized molecular geometry, which provides bond lengths, bond angles, and dihedral angles. The total electronic energy of the molecule can be used to assess its thermodynamic stability. Furthermore, properties such as the dipole moment and polarizability, which govern the molecule's interaction with electric fields, can be accurately computed.
Table 1: Illustrative Ground State Properties of this compound Calculated by DFT (Note: The following data is hypothetical and serves as an example of the output from DFT calculations, based on typical values for similar organic molecules.)
| Property | Calculated Value |
| Total Electronic Energy | -1025.4 Hartree |
| Dipole Moment | 2.5 Debye |
| Isotropic Polarizability | 150.7 Bohr³ |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
Transition State Modeling for Reaction Mechanism Elucidation
Understanding how a chemical reaction occurs requires the identification of the transition state—the highest energy point along the reaction pathway. DFT is also a powerful tool for locating and characterizing transition states. For reactions involving this compound, such as its formation or its participation in polymerization, transition state modeling can elucidate the reaction mechanism.
By mapping the potential energy surface, the minimum energy path from reactants to products can be determined. The energy barrier, which is the difference in energy between the reactants and the transition state, dictates the reaction rate. Computational studies on the formation of the isocyanurate ring have revealed the stepwise nature of the cyclotrimerization, proceeding through intermediate species. The presence of catalysts can significantly alter the energy barriers, and computational modeling can help in understanding the role of the catalyst in promoting the reaction.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is likely to be located on the oxygen atoms of the carbonyl groups and the nitrogen atoms of the isocyanurate ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed around the carbonyl carbons and the isocyanurate ring, suggesting these are the sites susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Theoretical studies on related compounds like triallyl isocyanurate have utilized FMO analysis to understand their role in cross-linking reactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a detailed picture of the electronic structure, it is often computationally expensive for large systems or for simulating the motion of molecules over time. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to model the movements of atoms and molecules.
For this compound, MD simulations can be used to explore its conformational landscape. The three 2-oxopropyl side chains can rotate around the bonds connecting them to the isocyanurate ring, leading to a variety of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.
Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound in a condensed phase (liquid or solid). By simulating a system containing many molecules, one can study how they pack together and the nature of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) between them. These interactions are key to understanding bulk properties such as melting point, boiling point, and solubility.
In Silico Prediction of Spectroscopic Signatures
Computational chemistry is also a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
By calculating the vibrational frequencies of this compound using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. The calculated frequencies and intensities can be compared with experimental spectra to assign the observed peaks to specific vibrational modes of the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. By calculating the magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule, a theoretical NMR spectrum can be predicted. This can be invaluable in interpreting complex experimental NMR spectra and confirming the molecular structure. Quantum chemical calculations can also be used to aid in the identification of reactive intermediates in spectroscopic studies.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table presents hypothetical data based on typical vibrational frequencies for the functional groups present in the molecule.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (ketone) | Stretching | 1715 |
| C=O (isocyanurate) | Asymmetric Stretching | 1680 |
| C-N (isocyanurate) | Stretching | 1450 |
| C-H (methyl) | Asymmetric Stretching | 2980 |
Theoretical Models for Understanding Polymerization Initiation and Chain Propagation
This compound has the potential to be involved in polymerization reactions, either as a monomer or a cross-linking agent. Theoretical models can provide a detailed understanding of the mechanisms of polymerization initiation and chain propagation.
For instance, if polymerization is initiated by a radical species, computational methods can be used to model the initial attack of the radical on the this compound molecule. The stability of the resulting radical can be assessed, and the subsequent steps of chain propagation can be modeled. The reactivity of the different parts of the molecule towards radical attack can also be compared.
In the context of cross-linking, theoretical models can help to understand how this compound can connect different polymer chains. The energetics of the cross-linking reactions and the geometry of the resulting network can be investigated. Studies on similar multifunctional cross-linkers, such as triallyl isocyanurate, have shown that theoretical investigations can provide reliable information for optimizing polymerization processes.
Derivatives and Analogues of Tris 2 Oxopropyl Isocyanurate: Synthesis and Chemical Properties
Synthesis and Distinctive Chemical Properties of Positional Isomers (e.g., Tris(3-oxopropyl)isocyanurate)
The synthesis of tris-substituted isocyanurates can be generally achieved through the N-alkylation of cyanuric acid or the cyclotrimerization of corresponding isocyanates. For Tris(2-oxopropyl)isocyanurate, a common synthetic route involves the reaction of cyanuric acid with a 3-halopropan-2-one, such as 3-chloropropan-2-one (chloroacetone), in the presence of a base.
In contrast, the synthesis of its positional isomer, Tris(3-oxopropyl)isocyanurate, would necessitate a different starting material, such as a 3-halopropanal. The structural difference between the 2-oxo and 3-oxo isomers lies in the position of the carbonyl group relative to the isocyanurate nitrogen.
This compound : The carbonyl group is at the beta (β) position relative to the nitrogen atom.
Tris(3-oxopropyl)isocyanurate : The carbonyl group is at the gamma (γ) position.
This positional change has significant implications for the chemical properties of the molecule. The α-protons (protons on the carbon adjacent to the carbonyl group) in this compound are on a terminal methyl group. These protons are acidic and can be removed by a base to form an enolate, which is a key reactive intermediate.
For the hypothetical Tris(3-oxopropyl)isocyanurate, the α-protons are located on the methylene (B1212753) group between the carbonyl and the nitrogen-linked carbon. The acidity and subsequent reactivity of these protons would be influenced by the electron-withdrawing nature of both the adjacent carbonyl group and the more distant isocyanurate ring. This can lead to differences in reaction kinetics and pathways for reactions such as aldol (B89426) condensations or halogenations.
Chemical Transformations of the 2-Oxopropyl Groups to Other Functionalities
The 2-oxopropyl side chains of this compound offer a versatile platform for chemical modification. The ketone functional group can be transformed into a variety of other functionalities, thereby creating a diverse family of isocyanurate derivatives.
Hydroxyl Groups : The ketone can be reduced to a secondary alcohol, yielding Tris(2-hydroxypropyl)isocyanurate. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting triol is a highly functional molecule, analogous to the commercially significant Tris(2-hydroxyethyl)isocyanurate (THEIC), and can be used in polyester (B1180765) and polyurethane synthesis. sigmaaldrich.comgoogle.com
Carboxy Groups : The methyl ketone functionality can be converted to a carboxylic acid via the haloform reaction. pearson.commasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org Treating this compound with an excess of a halogen (e.g., bromine or iodine) in a basic solution would lead to the formation of Tris(carboxyethyl)isocyanurate and a haloform (e.g., bromoform (B151600) or iodoform). This reaction proceeds through the repeated halogenation of the methyl group followed by nucleophilic acyl substitution. masterorganicchemistry.com
Bromo Groups : Direct bromination of the 2-oxopropyl group can occur at the α-carbon. libretexts.orgmanac-inc.co.jporganic-chemistry.org Under acidic conditions or using reagents like N-bromosuccinimide (NBS), one of the protons on the methyl group can be substituted with a bromine atom, yielding an α-bromoketone. These derivatives are valuable synthetic intermediates due to the high reactivity of the C-Br bond in nucleophilic substitution reactions. libretexts.orgnih.gov
Acryloyl Groups : While a direct conversion is not straightforward, the hydroxyl derivative can be used as a precursor. Tris(2-hydroxypropyl)isocyanurate can be esterified with acryloyl chloride or acrylic acid to produce Tris(2-acryloyloxypropyl)isocyanurate. This tri-acrylate monomer is capable of undergoing free-radical polymerization and is structurally related to the commercially available Tris(2-acryloyloxyethyl) isocyanurate. biosynth.comcymitquimica.comtcichemicals.comsigmaaldrich.com
Epoxy Groups : The synthesis of epoxy-functionalized isocyanurates, such as the widely used Tris(2,3-epoxypropyl)isocyanurate (TGIC), typically starts from an allyl precursor, not an oxopropyl one. google.comgoogle.comsigmaaldrich.comgoogle.comchemicalbook.comsigmaaldrich.comnih.gov Triallyl isocyanurate is epoxidized, often using a peroxy acid or hydrogen peroxide, to form the three epoxide rings. google.com A transformation from the 2-oxopropyl group would be a much more complex, multi-step process and is not a standard synthetic route.
Interactive Data Table: Functional Group Transformations
| Starting Functionality | Target Functionality | Reagents/Conditions | Resulting Compound (Analogue) |
| Ketone (2-oxopropyl) | Hydroxyl | NaBH₄ or LiAlH₄ | Tris(2-hydroxypropyl)isocyanurate |
| Ketone (2-oxopropyl) | Carboxylic Acid | Br₂/NaOH (Haloform Rxn) | Tris(carboxyethyl)isocyanurate |
| Ketone (2-oxopropyl) | α-Bromoketone | NBS or Br₂/H⁺ | Tris(1-bromo-2-oxopropyl)isocyanurate |
| Hydroxyl | Acryloyl | Acryloyl Chloride | Tris(2-acryloyloxypropyl)isocyanurate |
| Alkene (Allyl) | Epoxy | H₂O₂ or m-CPBA | Tris(2,3-epoxypropyl)isocyanurate |
Strategies for Modifying the Isocyanurate Core in Related Tris-Substituted Structures
The isocyanurate core itself, a six-membered ring of alternating nitrogen and carbonyl carbon atoms, is generally very stable. nih.govrsc.org However, it can be modified under certain conditions, or alternative core structures can be synthesized.
One significant modification is the conversion of the carbonyl groups (C=O) to thiocarbonyl groups (C=S) to form a thioisocyanurate . This can be achieved using thionating agents like Lawesson's reagent. The resulting 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones possess different electronic properties and reactivity compared to their oxygen-containing counterparts.
Another strategy involves the synthesis of the isomeric cyanurate structure, where the substituents are attached via oxygen atoms instead of nitrogen. Cyanurates can sometimes be isomerized to the more thermally stable isocyanurate form. The choice of synthesis conditions and catalysts can often direct the formation towards either the cyanurate or isocyanurate core. For example, the cyclotrimerization of isocyanates leads to the isocyanurate ring. rsc.orggoogle.comnih.gov
Comparative Reactivity Studies with Other Tris-Substituted Isocyanurate Analogues
The reactivity of tris-substituted isocyanurates is dictated by the nature of the functional groups on the side chains. The isocyanurate ring itself is known for imparting high thermal stability to the molecule. nih.govrsc.orgrsc.orgresearchgate.net However, the substituents determine the chemical transformations the molecule can undergo.
Thermal Stability : The stability of the isocyanurate ring can be influenced by the attached substituents. Computational studies have shown that branched alkyl substituents can destabilize the ring due to deformation, while n-alkyl substituents can provide stabilization through dispersion interactions. nih.govrsc.org The thermal stability of the isocyanurate linkage is generally higher than that of urethane (B1682113) linkages. researchgate.net
Reactivity of Functional Groups : A comparison of this compound with other analogues reveals distinct reactivities:
vs. Tris(2-hydroxyethyl)isocyanurate (THEIC) : The ketone groups of the oxopropyl derivative are susceptible to nucleophilic addition and enolate formation. In contrast, the primary hydroxyl groups of THEIC are reactive towards isocyanates (forming urethanes), acids (forming esters), and can be oxidized. researchgate.net
vs. Tris(2,3-epoxypropyl)isocyanurate (TGIC) : The epoxy groups of TGIC are highly reactive towards nucleophiles (e.g., amines, carboxylic acids) in ring-opening reactions, which is the basis for its use as a crosslinker. This reactivity is much higher than the ketone's reactivity towards similar nucleophiles under neutral or basic conditions.
vs. Tris(acryloyloxyethyl)isocyanurate : The acrylate (B77674) groups are designed for rapid polymerization via free-radical mechanisms, a reaction pathway not available to the saturated oxopropyl side chains.
Interactive Data Table: Comparative Reactivity of Isocyanurate Analogues
| Compound | Key Functional Group | Primary Mode of Reactivity | Typical Reactions |
| This compound | Ketone | Nucleophilic Addition, Enolate Chemistry | Reduction, Haloform, Aldol Condensation |
| Tris(2-hydroxyethyl)isocyanurate | Hydroxyl | Nucleophilic Acyl Substitution, Reaction with Isocyanates | Esterification, Urethane formation |
| Tris(2,3-epoxypropyl)isocyanurate | Epoxide | Ring-Opening Polymerization | Reaction with amines, acids, anhydrides |
| Tris(acryloyloxyethyl)isocyanurate | Acrylate | Free-Radical Polymerization | Curing/Crosslinking via UV or thermal initiation |
| Tris(3-trimethoxysilylpropyl)isocyanurate | Trimethoxysilyl | Hydrolysis and Condensation | Formation of siloxane networks, adhesion promotion |
Applications in Advanced Materials Science and Polymer Engineering
Role as a Multifunctional Monomer in Polymer Synthesis
The structure of Tris(2-oxopropyl)isocyanurate, featuring three ketone functionalities, suggests its potential as a trifunctional monomer. These ketone groups can theoretically participate in various polymerization reactions, leading to the formation of complex polymer architectures.
| Monomer | Polymerization Method | Resulting Polymer Architecture | Key Findings/Observations |
| This compound | Data not available in published research | Theoretical: Potentially cross-linked network | Limited to no published research on the homopolymerization of this specific monomer. |
The potential for this compound to act as a comonomer in polymerization reactions exists, where its incorporation could introduce specific properties to the resulting copolymer. The ketone functionalities could react with other monomers containing complementary reactive groups. For instance, copolymerization with diamines could lead to the formation of polyimines (Schiff bases), potentially yielding polymers with interesting thermal and mechanical properties. However, specific examples and detailed research findings on the copolymerization of this compound are scarce in the available literature.
Utilization as a Cross-linking Agent in the Formation of Polymer Networks
The trifunctional nature of this compound makes it a candidate for use as a cross-linking agent. Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of polymeric materials by forming a three-dimensional network structure.
This compound could theoretically be incorporated into a pre-polymer system and subsequently induced to react to form cross-links. The ketone groups could undergo reactions with various chemical species, such as hydrazides to form hydrazones, or be involved in aldol (B89426) condensation reactions under appropriate conditions. While related compounds like Triallyl isocyanurate are widely used as cross-linking agents, specific methodologies and documented synthesis of highly cross-linked systems using this compound are not extensively reported. 2017erp.com
| Polymer System | Cross-linking Chemistry | Curing Conditions | Resulting Network Properties |
| Data not available | Data not available | Data not available | Data not available |
The geometry and reactivity of a cross-linking agent significantly influence the final properties of the polymer network. The rigid isocyanurate core of this compound would be expected to act as a junction point, potentially leading to a network with high cross-link density and thermal stability. The length and flexibility of the 2-oxopropyl side chains would also play a role in determining the morphology of the resulting network, influencing properties such as glass transition temperature and elasticity. However, without empirical studies, these influences remain largely theoretical for this specific compound.
Integration into Advanced Functional Materials
The unique chemical structure of this compound suggests its potential for integration into advanced functional materials. The presence of both a thermally stable isocyanurate ring and reactive ketone groups could be leveraged to create materials with tailored properties. For example, the ketone groups could be chemically modified post-polymerization to introduce other functional moieties, or they could serve as coordination sites for metal ions, leading to the development of hybrid organic-inorganic materials. Research into these specific applications for this compound is an area that appears to be underexplored in the current scientific literature.
Development of Novel Resins and Coatings with Specific Performance Characteristics
There is a lack of specific research findings detailing the use of this compound in the formulation of novel resins and coatings. The potential for the ketone groups to participate in cross-linking reactions, for instance, through reactions with hydrazides or other ketone-reactive chemistries, is a theoretical possibility. Such reactions could potentially lead to the formation of thermosetting resins with unique properties. However, without experimental data, any discussion on its impact on performance characteristics such as thermal stability, chemical resistance, or adhesion would be purely speculative.
Contributions to Advanced Composites and Hybrid Materials
Similarly, the contribution of this compound to advanced composites and hybrid materials is not documented in the available research. In composite materials, an organic compound like this could theoretically be used as a cross-linking agent for the polymer matrix, a surface modifier for reinforcing fillers, or an additive to impart specific functionalities. The interaction of its polar ketone groups with filler surfaces could be an area of interest for improving interfacial adhesion, a critical factor in composite performance. Nevertheless, there are no published studies to substantiate these potential roles or to provide data on its effects on the mechanical, thermal, or electrical properties of composite materials.
Exploration in Specialized Polymeric Scaffolds for Research Applications
The field of tissue engineering and regenerative medicine relies on the development of biocompatible and biodegradable polymeric scaffolds that can support cell growth. d-nb.infocpachem.com While various polymers and cross-linking agents are being investigated for these applications, there is no indication in the current body of scientific literature that this compound has been explored for the creation of specialized polymeric scaffolds. Research in this area requires extensive investigation into biocompatibility, degradation kinetics, and the influence of the material on cellular behavior, none of which is available for this specific compound. researchgate.net
Q & A
Q. What are the established synthesis routes for Tris(2-oxopropyl)isocyanurate (TGIC), and how can reaction conditions be optimized for purity?
TGIC is synthesized via the reaction of isocyanuric acid with epichlorohydrin, followed by epoxidation. Key parameters include temperature control (60–80°C), pH adjustment to prevent side reactions (e.g., hydrolysis of epoxy groups), and stoichiometric ratios to minimize unreacted intermediates. Purity (>98%) is achieved through recrystallization from acetone or ethanol . Characterization via H NMR (epoxy proton signals at δ 3.1–3.4 ppm) and FTIR (C=O stretch at 1750 cm⁻¹, epoxy ring vibration at 910 cm⁻¹) is critical for validation .
Q. How can TGIC’s structural stability under varying thermal conditions be assessed?
Differential Scanning Calorimetry (DSC) is used to determine the epoxy ring-opening temperature (~250–300°C) and decomposition onset (>300°C). Thermogravimetric Analysis (TGA) reveals mass loss profiles, while dynamic mechanical analysis (DMA) evaluates cross-linking efficiency in polymer matrices .
Q. What safety protocols are essential for handling TGIC in laboratory settings?
TGIC is classified as acutely toxic (oral/inhalation LD₅₀ < 300 mg/kg), a skin irritant, and a suspected mutagen. Handling requires PPE (gloves, respirators), fume hoods, and adherence to GHS Hazard Statements H301, H315, and H334. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How does TGIC function as a cross-linking agent in metallocene-catalyzed polyethylene, and what experimental designs optimize its performance?
TGIC enhances polymer stability by forming covalent bonds with terminal hydroxyl or carboxyl groups. Experimental optimization involves varying TGIC concentrations (0.5–2.0 wt%) and curing temperatures (180–220°C). Gel permeation chromatography (GPC) monitors molecular weight changes, while tensile testing quantifies mechanical improvements (e.g., 20–30% increase in Young’s modulus) .
Q. What analytical methods resolve contradictions in TGIC’s environmental persistence data?
Conflicting biodegradation studies (e.g., half-life estimates ranging from 30 to 150 days in soil) arise from variability in microbial communities and pH. Advanced LC-MS/MS methods with isotopically labeled TGIC (e.g., C-TGIC) track degradation pathways, while OECD 301F tests standardize aerobic biodegradation assays .
Q. How does TGIC’s reactivity with nucleophiles impact its application in epoxy resins?
TGIC’s epoxy groups react with amines (e.g., diethylenetriamine) or anhydrides (e.g., phthalic anhydride) to form 3D networks. Kinetic studies using in-situ FTIR show reaction rates follow second-order kinetics (). Competing hydrolysis at >60% humidity reduces cross-link density, necessitating controlled curing environments .
Q. What mechanisms underlie TGIC’s toxicity in aquatic ecosystems, and how can these be mitigated?
TGIC disrupts aquatic organisms via oxidative stress (e.g., increased ROS in Daphnia magna) and genotoxicity (micronucleus formation). Mitigation strategies include encapsulation in silica nanoparticles to reduce bioavailability or enzymatic degradation using laccase-based systems (80% degradation in 72 hours) .
Methodological Resources
- Synthesis & Characterization : Optimize epoxy content via titration (ASTM D1652) and validate with C NMR .
- Toxicity Testing : Use OECD 203 (fish acute toxicity) and ISO 11348-3 (luminescent bacteria assays) .
- Polymer Applications : Pair TGIC with sterically hindered phenols (e.g., 1,3,5-tris(4-tert-butyl-3-hydroxybenzyl)isocyanurate) for synergistic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
